molecular formula C15H20N4O2 B14426789 5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine CAS No. 85555-96-0

5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine

Cat. No.: B14426789
CAS No.: 85555-96-0
M. Wt: 288.34 g/mol
InChI Key: ZVKNLYSSNJWJRQ-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a methoxypropoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-propoxybenzaldehyde with guanidine to form the pyrimidine ring. This is followed by further functionalization to introduce the diamine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring and pyrimidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-propoxybenzylamine
  • 2,4-Diaminopyrimidine
  • 4-Methoxybenzylamine

Uniqueness

5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine is unique due to its specific substitution pattern and the presence of both methoxy and propoxy groups. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

85555-96-0

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

5-[(4-methoxy-3-propoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H20N4O2/c1-3-6-21-13-8-10(4-5-12(13)20-2)7-11-9-18-15(17)19-14(11)16/h4-5,8-9H,3,6-7H2,1-2H3,(H4,16,17,18,19)

InChI Key

ZVKNLYSSNJWJRQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

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